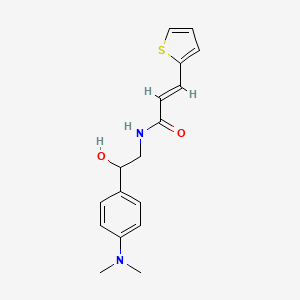

(E)-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(thiophen-2-yl)acrylamide

Übersicht

Beschreibung

(E)-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(thiophen-2-yl)acrylamide is an organic compound characterized by its complex structure, which includes a dimethylamino group, a hydroxyethyl group, and a thiophene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes:

Starting Materials: The synthesis begins with the preparation of 4-(dimethylamino)benzaldehyde and 2-hydroxyethylamine.

Formation of Intermediate: The aldehyde group of 4-(dimethylamino)benzaldehyde reacts with 2-hydroxyethylamine to form an imine intermediate.

Addition of Thiophene: The imine intermediate undergoes a reaction with thiophene-2-carboxylic acid to form the final product.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has demonstrated that acrylamide derivatives exhibit anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar thiophene-containing acrylamides can induce apoptosis in cancer cells by disrupting the cell cycle and promoting cell death through mechanisms such as oxidative stress and mitochondrial dysfunction .

Antioxidant Properties

Acrylamide derivatives, including those with thiophene moieties, have been investigated for their antioxidant capabilities. The presence of the dimethylamino group enhances electron donation, contributing to free radical scavenging activities. This property is crucial for developing therapeutic agents aimed at conditions associated with oxidative stress, such as neurodegenerative diseases and aging .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory potential. Similar compounds have shown efficacy in reducing inflammation markers in vitro and in vivo, suggesting that (E)-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(thiophen-2-yl)acrylamide may possess similar properties. This could be beneficial in treating inflammatory diseases like arthritis and other chronic conditions .

Polymer Synthesis

The compound can serve as a monomer in the synthesis of polymers with specific properties, such as enhanced thermal stability and mechanical strength. The incorporation of thiophene units into polymer backbones can improve conductivity and optical properties, making these materials suitable for applications in organic electronics and photonic devices .

Sensor Development

Due to its electronic properties, this compound is being explored for use in sensor technologies. Its ability to interact with various analytes makes it a candidate for developing sensors that detect chemical substances or biological markers, particularly in environmental monitoring and medical diagnostics .

Case Studies

Wirkmechanismus

The mechanism of action of (E)-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(thiophen-2-yl)acrylamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to active sites or allosteric sites, altering the function of the target molecule. This interaction can modulate biochemical pathways, leading to specific biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)acrylamide: Lacks the thiophene ring, which may affect its reactivity and applications.

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-phenylacrylamide: Contains a phenyl group instead of a thiophene ring, leading to different chemical properties.

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(furan-2-yl)acrylamide: Features a furan ring, which may influence its biological activity.

Uniqueness

(E)-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(thiophen-2-yl)acrylamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can enhance its reactivity and specificity in various applications, making it a valuable compound for scientific research and industrial use.

Biologische Aktivität

The compound (E)-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(thiophen-2-yl)acrylamide is a derivative of acrylamide and contains functional groups that suggest potential biological activity. This article aims to explore its biological properties, including its effects on various cell lines, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structural formula of the compound can be represented as follows:

This compound features a dimethylamino group, a thiophene ring, and an acrylamide moiety, which are known to contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiosemicarbazone derivatives, which share structural similarities with our compound. For instance, thiosemicarbazones have been shown to induce apoptosis in various cancer cell lines by disrupting mitochondrial function and depleting glutathione levels . The specific mechanisms often involve:

- Mitochondrial Dysfunction : Inducing loss of mitochondrial membrane potential.

- Reactive Oxygen Species (ROS) Production : Leading to oxidative stress and subsequent cell death.

- Cell Cycle Arrest : Inhibiting cell proliferation by affecting key regulatory proteins.

Table 1 summarizes findings from various studies on similar compounds:

Antimicrobial Activity

The antimicrobial properties of compounds similar to this compound have been documented. For example, thiosemicarbazones have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes and interference with metabolic pathways .

Case Studies

- Study on Thiosemicarbazone Derivatives : A series of thiosemicarbazone derivatives were synthesized and tested for their ability to induce apoptosis in K562 cells. Results indicated that compounds with similar structural features to our target compound exhibited effective cytotoxicity at micromolar concentrations .

- Antibacterial Assessment : Another study evaluated the antibacterial efficacy of steroidal thiosemicarbazones against Staphylococcus aureus and Escherichia coli. The results showed promising inhibition zones, indicating the potential for developing new antimicrobial agents based on this scaffold .

- In Silico Studies : Computational docking studies have been conducted to predict the binding affinities of similar compounds to various protein targets. These studies suggest that modifications in the chemical structure can significantly enhance biological activity by improving binding interactions with target proteins .

Eigenschaften

IUPAC Name |

(E)-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S/c1-19(2)14-7-5-13(6-8-14)16(20)12-18-17(21)10-9-15-4-3-11-22-15/h3-11,16,20H,12H2,1-2H3,(H,18,21)/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTXRXLBVBBFARC-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C=CC2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)/C=C/C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.